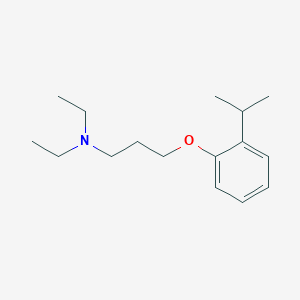

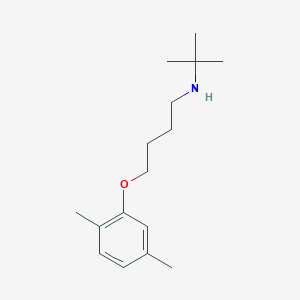

N-(tert-butyl)-4-(2,5-dimethylphenoxy)-1-butanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(tert-butyl)-4-(2,5-dimethylphenoxy)-1-butanamine is a synthetic compound that belongs to the class of selective β2-adrenergic receptor agonists. It is commonly known as terbutaline, which is used as a bronchodilator to treat respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Terbutaline is also used to prevent premature labor in pregnant women.

Wissenschaftliche Forschungsanwendungen

Terbutaline has been extensively studied for its therapeutic applications in respiratory disorders and premature labor. It has been used in various scientific research studies to investigate its effects on airway smooth muscle relaxation, bronchodilation, and anti-inflammatory properties. Terbutaline has also been studied for its potential use in treating other conditions such as hyperkalemia, diabetes, and obesity.

Wirkmechanismus

Terbutaline is a selective β2-adrenergic receptor agonist that acts on the smooth muscle cells of the bronchioles in the lungs. It stimulates the β2-adrenergic receptors, leading to the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates and activates myosin light chain kinase (MLCK). The activation of MLCK leads to the phosphorylation of myosin light chains (MLC), resulting in the relaxation of the smooth muscle cells and bronchodilation.

Biochemical and Physiological Effects:

Terbutaline has various biochemical and physiological effects on the body. It causes bronchodilation by relaxing the smooth muscle cells of the bronchioles in the lungs. It also has anti-inflammatory properties by inhibiting the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins. Terbutaline increases heart rate and contractility by stimulating β1-adrenergic receptors in the heart. It also stimulates glycogenolysis and gluconeogenesis in the liver, leading to an increase in blood glucose levels.

Vorteile Und Einschränkungen Für Laborexperimente

Terbutaline has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action and well-established therapeutic applications. It is also readily available and easy to synthesize. However, terbutaline has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized and excreted from the body, making it difficult to maintain consistent levels in the bloodstream. It also has potential side effects such as tachycardia, tremors, and hyperglycemia, which can affect the experimental results.

Zukünftige Richtungen

There are several future directions for the scientific research of terbutaline. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce potential side effects. Another area of research is the investigation of its potential use in treating other conditions such as hyperkalemia, diabetes, and obesity. There is also a need for further research to elucidate the molecular mechanisms underlying its anti-inflammatory properties and to identify new targets for its therapeutic applications.

Conclusion:

In conclusion, N-(tert-butyl)-4-(2,5-dimethylphenoxy)-1-butanamine, also known as terbutaline, is a synthetic compound used as a bronchodilator to treat respiratory disorders and to prevent premature labor in pregnant women. It has a well-established mechanism of action and therapeutic applications. Terbutaline has various biochemical and physiological effects on the body, and it has advantages and limitations for lab experiments. There are several future directions for the scientific research of terbutaline, including the development of new formulations and delivery methods and the investigation of its potential use in treating other conditions.

Synthesemethoden

The synthesis of N-(tert-butyl)-4-(2,5-dimethylphenoxy)-1-butanamine involves the reaction of 2,5-dimethylphenol with tert-butylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with butyraldehyde to obtain terbutaline.

Eigenschaften

IUPAC Name |

N-tert-butyl-4-(2,5-dimethylphenoxy)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO/c1-13-8-9-14(2)15(12-13)18-11-7-6-10-17-16(3,4)5/h8-9,12,17H,6-7,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFJMPWSOUWLOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCCNC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-3-fluoropyridine](/img/structure/B5106342.png)

![3-(3-chlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106359.png)

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}-3-pyrrolidinol](/img/structure/B5106367.png)

![ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5106398.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5106403.png)

![ethyl [5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5106404.png)

![1-(3-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5106410.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2,4,6-tribromophenyl)hydrazone]](/img/structure/B5106423.png)